JAK1 Inhibitory Potency: Jak-IN-17 vs. Upadacitinib and Filgotinib
Jak-IN-17 demonstrates superior JAK1 inhibitory potency compared to the clinically relevant JAK1 inhibitors upadacitinib and filgotinib. Its Ki of 1.9 nM is significantly lower than the reported IC50 values for upadacitinib (43 nM) and filgotinib (10 nM) [1] .
| Evidence Dimension | JAK1 inhibitory activity |
|---|---|
| Target Compound Data | Ki = 1.9 nM |
| Comparator Or Baseline | Upadacitinib: IC50 = 43 nM; Filgotinib: IC50 = 10 nM |
| Quantified Difference | Jak-IN-17 exhibits a 22.6-fold higher potency than upadacitinib and a 5.3-fold higher potency than filgotinib. |
| Conditions | Biochemical enzyme assays |
Why This Matters
Higher JAK1 potency allows for the use of lower compound concentrations to achieve target inhibition, potentially reducing off-target effects in complex cellular or in vivo systems.
- [1] Upadacitinib. IUPHAR/BPS Guide to Pharmacology. Ligand Activity Chart. View Source
